molecular formula C7H14ClNO B14025906 2-(Aminomethyl)cyclohexan-1-one hydrochloride

2-(Aminomethyl)cyclohexan-1-one hydrochloride

Cat. No.: B14025906
M. Wt: 163.64 g/mol
InChI Key: ONDZGXPKOCEVMK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)cyclohexan-1-one hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl It is a derivative of cyclohexanone, featuring an aminomethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)cyclohexan-1-one hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives or cyclohexane carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-(Aminomethyl)cyclohexan-1-one hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Aminomethyl-1-cyclohexanol hydrochloride
  • cis-2-Aminomethyl-1-cyclohexanol hydrochloride

Uniqueness

2-(Aminomethyl)cyclohexan-1-one hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-(aminomethyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6H,1-5,8H2;1H

InChI Key

ONDZGXPKOCEVMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CN.Cl

Origin of Product

United States

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